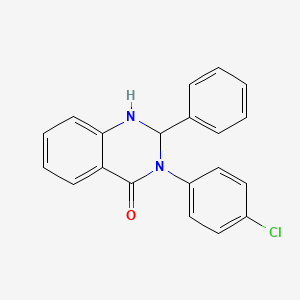
3-(4-chlorophenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPQ is a heterocyclic organic compound that belongs to the family of quinazolinones, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation. These mechanisms of action may contribute to the anti-inflammatory and anti-cancer properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing the accumulation of beta-amyloid plaques in the brain. These effects suggest that this compound may have potential therapeutic applications for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-chlorophenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is its relatively simple synthesis method and low cost. This makes it an attractive compound for further research. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. This compound is also relatively unstable, which can make it difficult to store and handle.
Direcciones Futuras
There are many potential future directions for research on 3-(4-chlorophenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of research could be the development of new synthesis methods to improve the yield and purity of this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail, to better understand its biological activities. Further research could also explore the potential therapeutic applications of this compound for a range of diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, research could also focus on improving the solubility and stability of this compound, to make it more suitable for in vivo experiments.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-chloroaniline and benzaldehyde in the presence of acetic anhydride and sodium acetate as a catalyst. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization. The yield of this compound obtained from this method is around 60-70%. This synthesis method is relatively simple and cost-effective, making this compound a promising compound for further research.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUHUPNKUWWDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)methanamine](/img/structure/B5438201.png)
![N-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}phenyl)acetamide](/img/structure/B5438204.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5438229.png)
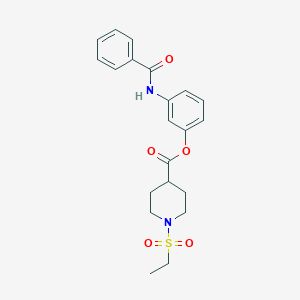

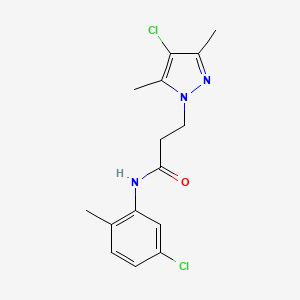
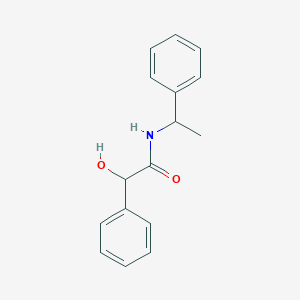
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)
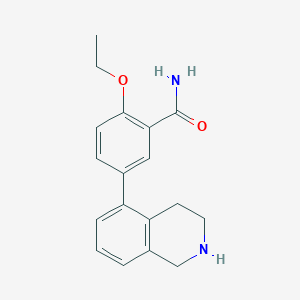
![N~3~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5438291.png)
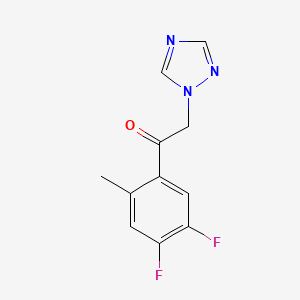
![4-benzyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5438297.png)